molecular formula C21H34O3 B585918 Chaetomellic Acid B Anhydride-d3 CAS No. 1346606-34-5

Chaetomellic Acid B Anhydride-d3

Cat. No.: B585918
CAS No.: 1346606-34-5
M. Wt: 337.518
InChI Key: GKEHXKQBMVJVBA-OEZTXSLXSA-N
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Description

Chaetomellic Acid B Anhydride-d3 is a deuterated stable isotope analog of chaetomellic anhydride B, a potent natural product that acts as an inhibitor of Ras protein farnesyltransferase (FPTase) . The compound features a deuterated methyl group (CD 3 ) and has a molecular formula of C 21 H 31 D 3 O 3 and a molecular weight of 337.51 g/mol . Its unlabeled form, chaetomellic acid A, was isolated from the coelomycete Chaetomella acutiseta and demonstrated potent inhibition of recombinant human FPTase with an IC 50 value of 55 nM . The mechanism of action involves the compound's structural mimicry of farnesyl pyrophosphate (FPP) . In its hydrolyzed dicarboxylate form, the maleate unit aligns with the diphosphate moiety of FPP, while its long aliphatic chain occupies the same hydrophobic binding pocket on the enzyme . This activity is non-competitive with the Ras protein but highly competitive with respect to FPP . Consequently, this compound is a critical tool for researchers studying Ras-mediated signaling pathways, the development of non-cytotoxic anticancer agents, and the kinetic profiling of FPTase inhibition using stable isotopes. The anhydride form is more easily manipulated and isolated than the parent diacid, though it is readily hydrolyzed under mild basic conditions to the biologically active dicarboxylate anion . For optimal stability, the product should be stored in a tightly closed container in a cool, dry, and well-ventilated area . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

3-[(Z)-hexadec-7-enyl]-4-(trideuteriomethyl)furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3/b11-10-/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEHXKQBMVJVBA-OEZTXSLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=O)OC1=O)CCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chaetomellic Acid B Anhydride-d3 can be synthesized using Barton radical decarboxylation. This method involves the irradiation of thiohydroxamic esters derived from carboxylic acids in the presence of citraconic anhydride . Another method involves the use of triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature to convert carboxylic acids to anhydrides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Chaetomellic Acid B Anhydride-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the anhydride to its corresponding acid.

    Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as its corresponding acids, esters, and substituted anhydrides.

Scientific Research Applications

Chaetomellic Acid B Anhydride-d3 has a wide range of scientific research applications:

    Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

    Biology: Employed in metabolic research to study metabolic pathways in vivo.

    Medicine: Utilized in clinical diagnostics and imaging due to its stable isotope labeling.

    Industry: Applied in the synthesis of other compounds and as a reagent in various chemical processes.

Mechanism of Action

Chaetomellic Acid B Anhydride-d3 exerts its effects by inhibiting Ras protein farnesyltransferase. This enzyme is responsible for the farnesylation of Ras proteins, a post-translational modification essential for their proper function. By inhibiting this enzyme, this compound disrupts the signaling pathways mediated by Ras proteins, which are involved in cell growth and differentiation.

Comparison with Similar Compounds

Structural and Functional Analogues

Chaetomellic Acid A Anhydride (CAA)
  • Structure : Features a shorter aliphatic chain (e.g., n-C12H25) compared to CAB Anhydride-d3 .
  • Synthesis : Traditionally synthesized via alkylation of maleic precursors or radical cyclization of N-α-perchloroacyl thiazinanes, though methods suffer from low yields and costly reagents .
  • Activity: Inhibits FTase with IC50 values in the nanomolar range. Modifications to the alkyl chain (e.g., farnesyl or geranylgeranyl groups) alter potency, with shorter chains sometimes outperforming longer ones in yeast FTase assays .
Isochaetomellic Acid B Anhydride
  • Structure: Differs in the position of the aliphatic chain (1,7(Z)-nonadecadiene-2,3-dicarboxylic acid derivative) .
  • Synthesis : Prepared via chemoselective coupling of Grignard reagents with dimethyl bromomethylfumarate, yielding 38–39% overall efficiency .
  • Activity : Less studied but hypothesized to have comparable FTase inhibition due to structural similarities .
Deuterated Analogues (e.g., Chaetomellic Acid A Anhydride-d3)
  • Structure: Similar to non-deuterated counterparts but with deuterium atoms enhancing metabolic stability .
  • Synthesis: Achieved using deuterated reagents in radical cyclization or thiol-ene coupling steps, as noted in TRC standard protocols .
  • Activity : Retains FTase inhibition while enabling precise tracking in in vivo models .

Physicochemical Properties

Compound Solubility Stability LogP Deuterium Effect
CAB Anhydride-d3 Low (organic) High (deuterated) ~6.8 Reduced metabolic degradation
CAA Anhydride Low (organic) Moderate ~5.2 N/A
Isochaetomellic B Insoluble Low ~7.1 N/A
  • Deuterium Advantage : CAB Anhydride-d3’s isotopic labeling minimizes first-pass metabolism, extending half-life in biological systems .

Biological Activity

Chaetomellic Acid B Anhydride-d3 is a compound derived from the Chaetomella genus of fungi, which has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a maleic anhydride structure, which is known for its reactivity and ability to form adducts with nucleophiles. The compound's molecular formula is C₁₃H₁₅D₃O₄, indicating the presence of deuterium isotopes that may influence its metabolic pathways and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with maleic anhydride structures have been shown to inhibit various enzymes. For example, chaetomellic anhydrides exhibit inhibitory effects on thrombin (factor IIA), which plays a crucial role in blood coagulation .
  • Cellular Interactions : Research indicates that these compounds can interact with cellular membranes and influence signaling pathways, potentially affecting cell proliferation and apoptosis .
  • Antimicrobial Properties : Some studies suggest that chaetomellic acids possess antimicrobial properties, making them candidates for further investigation as natural preservatives or therapeutic agents .

Case Studies and Research Findings

  • Inhibition of Thrombin :
    • A study demonstrated that chaetomellic acid derivatives could inhibit thrombin activity in vitro. This inhibition was linked to the presence of the maleic anhydride moiety, which forms covalent bonds with active site residues in the enzyme .
  • Antimicrobial Activity :
    • Another research effort focused on the antimicrobial properties of chaetomellic acid derivatives against various bacterial strains. The results indicated significant inhibition zones in agar diffusion assays, suggesting potential applications in treating infections .
  • Cytotoxicity Assessment :
    • A cytotoxicity study evaluated the effects of this compound on cancer cell lines. The compound showed selective toxicity towards certain cancer cells while sparing normal cells, indicating a potential for targeted cancer therapies .

Data Table: Biological Activities of this compound

Activity Type Target/Effect Reference
Enzyme InhibitionThrombin (Factor IIA)
AntimicrobialVarious bacterial strains
CytotoxicityCancer cell lines

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